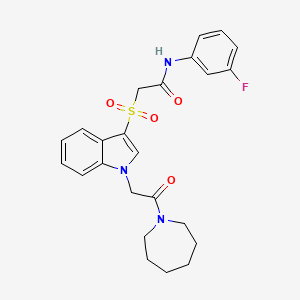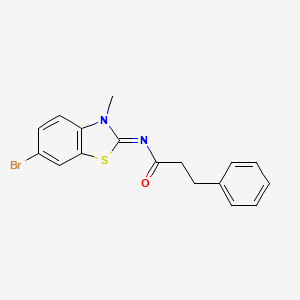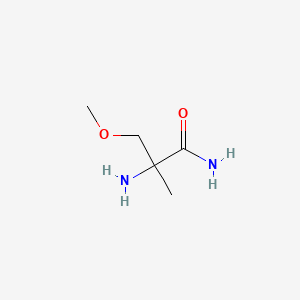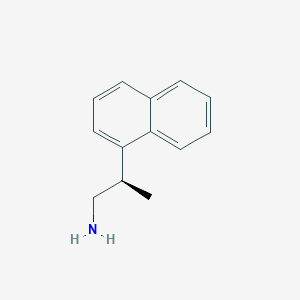![molecular formula C14H21NO3 B2661040 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 2305354-71-4](/img/structure/B2661040.png)
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as PAC or PAC-1 and belongs to the class of spirocyclic compounds.5]undecane-9-carboxylic acid.
Mechanism of Action
The mechanism of action of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the programmed cell death pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells. The mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has several biochemical and physiological effects. In cancer cells, PAC-1 induces apoptosis, leading to the death of cancer cells. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. PAC-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid in lab experiments include its unique mechanism of action, potential applications in cancer research, and anti-inflammatory effects. However, there are also limitations to using PAC-1 in lab experiments. PAC-1 has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of PAC-1 has not been extensively studied, making it important to exercise caution when using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. One potential direction is to study the toxicity of PAC-1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to optimize the synthesis method of PAC-1 to increase yields and reduce costs. Another potential direction is to study the potential applications of PAC-1 in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a unique chemical compound that has potential applications in scientific research, particularly in cancer research. The synthesis method has been optimized to produce high yields of the final product, and the mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents. While there are limitations to using PAC-1 in lab experiments, further research is needed to explore its potential applications in other diseases and to optimize its synthesis method.
Synthesis Methods
The synthesis of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves several steps. The first step involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 3-bromoprop-2-enoyl chloride to form an intermediate product. The intermediate product is then reacted with 1,3-cyclohexanedione to form the final product, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. The synthesis method has been optimized to produce high yields of the final product.
Scientific Research Applications
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in cancer research. PAC-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
properties
IUPAC Name |
3-prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-12(16)15-9-7-14(8-10-15)5-3-11(4-6-14)13(17)18/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOALCWPHJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2660963.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2660965.png)
![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)


![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)


![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2660977.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2660979.png)